Cas no 98769-57-4 ([(1r,6r)-6-aminocyclohex-3-en-1-yl]methanol)
![[(1r,6r)-6-aminocyclohex-3-en-1-yl]methanol structure](https://ja.kuujia.com/scimg/cas/98769-57-4x500.png)
[(1r,6r)-6-aminocyclohex-3-en-1-yl]methanol 化学的及び物理的性質
名前と識別子
-
- [(1R,6R)-6-aminocyclohex-3-en-1-yl]methanol
- trans-2-hydroxymethyl-4-cyclohexenyl-1-amine
- AG-L-66961
- trans-(6-Amino-cyclohex-3-enyl)-methanol
- trans-2-aminocyclohex-4-enemethanol
- CTK8G3537
- AB49838
- trans-2-hydroxymethylcyclohex-4-enylamine
- trans-2-(hydroxymethyl)-4-cyclohexenyl-1-amine
- 98769-57-4
- AKOS006281657
- 213672-92-5
- 3-Cyclohexene-1-methanol,6-amino-,(1R,6R)-(9ci)
- [(1r,6r)-6-aminocyclohex-3-en-1-yl]methanol
-
- インチ: InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5,8H2/t6-,7+/m0/s1
- InChIKey: SZLMSKCXLLFJEI-NKWVEPMBSA-N
- ほほえんだ: C1C=CCC(C1CO)N
計算された属性
- せいみつぶんしりょう: 127.10000
- どういたいしつりょう: 127.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1.01
- ふってん: 209.319°C at 760 mmHg
- フラッシュポイント: 80.393°C
- 屈折率: 1.5
- PSA: 46.25000
- LogP: 0.97250
[(1r,6r)-6-aminocyclohex-3-en-1-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-296556A-250mg |
trans-(6-Amino-cyclohex-3-enyl)-methanol, |
98769-57-4 | 250mg |
¥2632.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296556-100mg |
trans-(6-Amino-cyclohex-3-enyl)-methanol, |
98769-57-4 | 100mg |
¥1354.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296556A-250 mg |
trans-(6-Amino-cyclohex-3-enyl)-methanol, |
98769-57-4 | 250MG |
¥2,632.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296556-100 mg |
trans-(6-Amino-cyclohex-3-enyl)-methanol, |
98769-57-4 | 100MG |
¥1,354.00 | 2023-07-11 |
[(1r,6r)-6-aminocyclohex-3-en-1-yl]methanol 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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[(1r,6r)-6-aminocyclohex-3-en-1-yl]methanolに関する追加情報
[(1R,6R)-6-Aminocyclohex-3-en-1-yl]Methanol: Chemical Profile and Applications
[(1R,6R)-6-Aminocyclohex-3-en-1-yl]methanol, identified by the CAS Registry Number 98769-57-4, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique bicyclic structure and functional groups, has garnered attention due to its potential applications in drug development and as a versatile building block in organic synthesis.
The molecular structure of [(1R,6R)-6-Aminocyclohex-3-en-1-yl]methanol consists of a cyclohexene ring with an amino group at position 6 and a hydroxymethyl group at position 1. The stereochemistry of the compound is defined by the (1R,6R) configuration, which plays a crucial role in determining its physical properties and reactivity. Recent studies have highlighted the importance of stereochemistry in the biological activity of such compounds, making this compound a valuable subject for further research.
One of the key areas where [(1R,6R)-6-Aminocyclohex-3-en-1-yl]methanol has shown promise is in drug discovery. Its ability to act as a chiral auxiliary or a ligand in asymmetric catalysis has been explored in several recent publications. For instance, researchers have utilized this compound to synthesize enantiomerically enriched pharmaceuticals, leveraging its unique stereochemical properties to achieve high yields and selectivity.
In addition to its role in drug development, [(1R,6R)-6-Aminocyclohex-3-en-1-yl]methanol has also been investigated for its potential in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.
The synthesis of [(1R,6R)-6-Aminocyclohex-3-en-1-yl]methanol involves a multi-step process that typically begins with the preparation of the cyclohexene ring followed by functionalization at specific positions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, asymmetric hydrogenation techniques have been employed to achieve high enantiomeric excess during the synthesis process.
The physical properties of CAS No. 98769-57-4 are well-documented. It has a melting point of approximately 25°C and a boiling point around 200°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various laboratory applications where controlled solubility is required.
In terms of biological activity, recent studies have explored the potential of [(1R,6R)-6-Aminocyclohex-3-en-1-yl]methanol as an inhibitor of certain enzymes involved in metabolic pathways. Preclinical data suggest that it may have anti-inflammatory and antioxidant properties, making it a candidate for further investigation in therapeutic applications.
The demand for compounds like CAS No. 98769-57-4 continues to grow as researchers seek novel building blocks for drug discovery and materials science. Its unique combination of stereochemistry and functional groups positions it as a valuable tool in modern organic synthesis.
In conclusion, [(1R,6R)-6-Aminocyclohex-3-en-1-yL]methanol, with its CAS number 98769574, represents an exciting area of research with diverse applications across multiple disciplines. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing both scientific knowledge and practical innovations.
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